5-(Furan-3-yl)nicotinonitrile
Overview
Description
5-(Furan-3-yl)nicotinonitrile is an organic compound that features a furan ring attached to a nicotinonitrile moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both furan and nicotinonitrile groups endows it with unique chemical properties that can be exploited in different chemical reactions and applications.
Mechanism of Action
Target of Action
5-(Furan-3-yl)nicotinonitrile is a molecular hybrid that combines two or more pharmacophore scaffolds in one molecule Similar compounds have been known to act independently on two different pharmacological targets .
Mode of Action
It is known that the presence of two or more pharmacophore subunits in one molecule often leads to a synergistic effect, which exceeds the sum effect of individual compounds .
Biochemical Pathways
It has been observed that similar compounds have remarkable hypoglycemic activity . This suggests that this compound may influence glucose metabolism pathways.
Pharmacokinetics
It is known that the compound’s molecular weight is 17017 g/mol , which could potentially influence its bioavailability and pharmacokinetic properties.
Result of Action
The compound this compound has been found to have remarkable hypoglycemic activity . This means it has the ability to reduce blood glucose levels. It was studied in rats with pronounced senile changes in the course of dexamethasone-induced diabetes mellitus (DM) .
Action Environment
It is known that the compound is used for research purposes , suggesting that its action could be influenced by laboratory conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Furan-3-yl)nicotinonitrile typically involves the reaction of 3-furancarboxaldehyde with malononitrile in the presence of a base, followed by cyclization and dehydration steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate. The process can be summarized as follows:
Condensation Reaction: 3-furancarboxaldehyde reacts with malononitrile in the presence of a base to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the desired nicotinonitrile derivative.
Dehydration: The final step involves the removal of water to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 5-(Furan-3-yl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitrile group can be reduced to form amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under mild conditions.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted nicotinonitrile derivatives.
Scientific Research Applications
5-(Furan-3-yl)nicotinonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and other biological processes.
Chemical Synthesis: It is a versatile intermediate in the synthesis of complex organic molecules.
Comparison with Similar Compounds
3-Cyanopyridine: Similar structure but lacks the furan ring.
5-(Thiophen-3-yl)nicotinonitrile: Contains a thiophene ring instead of a furan ring.
5-(Pyridin-3-yl)nicotinonitrile: Contains a pyridine ring instead of a furan ring.
Uniqueness: 5-(Furan-3-yl)nicotinonitrile is unique due to the presence of both furan and nicotinonitrile groups, which confer distinct chemical reactivity and potential applications. The furan ring provides aromatic stability and the ability to participate in various chemical reactions, while the nitrile group offers versatility in further functionalization.
Properties
IUPAC Name |
5-(furan-3-yl)pyridine-3-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-4-8-3-10(6-12-5-8)9-1-2-13-7-9/h1-3,5-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPBLOFGBRVOMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CN=CC(=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70745032 | |
Record name | 5-(Furan-3-yl)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70745032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346687-19-1 | |
Record name | 5-(Furan-3-yl)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70745032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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